molecular formula C16H14ClN3O3S B2425370 N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide CAS No. 851980-21-7

N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide

Cat. No. B2425370
M. Wt: 363.82
InChI Key: CNYCKGXPAPHORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide” is a chemical compound that is part of a class of compounds known as benzothiazoles . Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring . This specific compound has not been extensively studied, and there is limited information available about it .


Synthesis Analysis

The synthesis of similar compounds involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively mild reaction conditions . The reaction typically yields high amounts of the desired product .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring . Attached to this core are a chloro group, a hydrazide group, and two methoxy groups .

Scientific Research Applications

Agricultural Applications

Research on compounds related to N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide has shown potential in agricultural settings. For example, solid lipid nanoparticles and polymeric nanocapsules containing fungicides have been developed for sustained release, offering reduced environmental toxicity and enhanced efficiency against plant diseases (Campos et al., 2015).

Anticancer Research

Several benzothiazole derivatives have been synthesized and investigated for their anticancer activity. These studies highlight the modulation of antitumor properties through specific substitutions on the benzothiazole scaffold, indicating the significant potential of benzothiazole derivatives in cancer treatment (Osmaniye et al., 2018).

Antimicrobial Activity

Benzothiazoles have also demonstrated potent antimicrobial properties. A particular focus has been on synthesizing derivatives that exhibit significant activity against a range of pathogens, offering new avenues for the treatment of microbial infections (Abbas et al., 2014).

Corrosion Inhibition

In the realm of materials science, benzothiazole derivatives have been explored as corrosion inhibitors for carbon steel in acidic environments. These inhibitors have shown to provide effective protection, opening up possibilities for their application in industrial settings (Hu et al., 2016).

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the known activities of similar benzothiazole compounds, this compound could be studied for potential anti-inflammatory, analgesic, or anti-ulcerogenic effects .

properties

IUPAC Name

N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c1-22-12-6-3-9(7-13(12)23-2)15(21)19-20-16-18-11-5-4-10(17)8-14(11)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYCKGXPAPHORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide

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